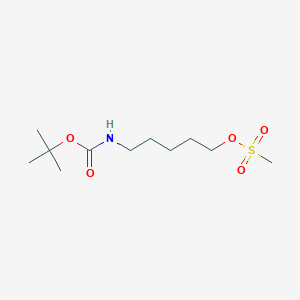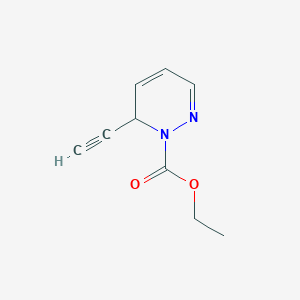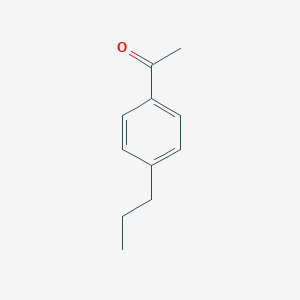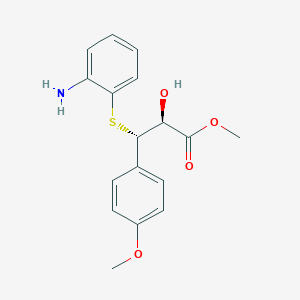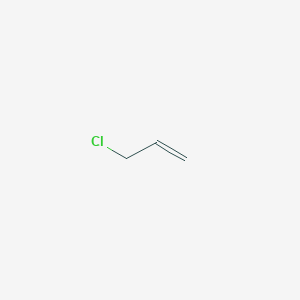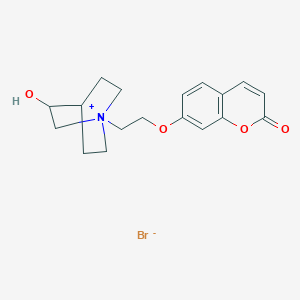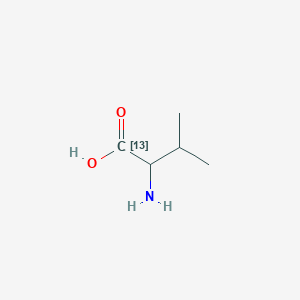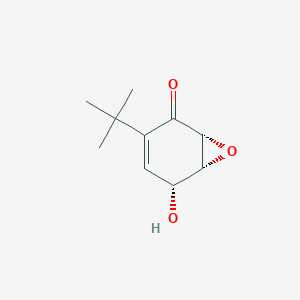
6-tert-Butyl-2,3-epoxy-1,4-benzoquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-tert-Butyl-2,3-epoxy-1,4-benzoquinone (TBEQ) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. TBEQ is a member of the benzoquinone family and is known for its unique chemical properties.
作用機序
The mechanism of action of 6-tert-Butyl-2,3-epoxy-1,4-benzoquinone is not fully understood. However, it has been shown to inhibit the activity of NAD(P)H:quinone oxidoreductase 1 (NQO1), which is an enzyme that is involved in the metabolism of quinones. This inhibition leads to the accumulation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells.
生化学的および生理学的効果
6-tert-Butyl-2,3-epoxy-1,4-benzoquinone has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and reduce oxidative stress. Furthermore, 6-tert-Butyl-2,3-epoxy-1,4-benzoquinone has been shown to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One of the main advantages of using 6-tert-Butyl-2,3-epoxy-1,4-benzoquinone in lab experiments is its low toxicity profile. This allows for higher doses to be used without causing significant harm to cells or animals. However, one limitation of using 6-tert-Butyl-2,3-epoxy-1,4-benzoquinone is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the study of 6-tert-Butyl-2,3-epoxy-1,4-benzoquinone. One potential direction is the development of 6-tert-Butyl-2,3-epoxy-1,4-benzoquinone-based therapies for cancer and inflammatory diseases. Another potential direction is the study of 6-tert-Butyl-2,3-epoxy-1,4-benzoquinone’s effects on other cellular pathways and its potential use as a research tool. Furthermore, the development of more efficient synthesis methods for 6-tert-Butyl-2,3-epoxy-1,4-benzoquinone could lead to its wider use in various fields.
合成法
6-tert-Butyl-2,3-epoxy-1,4-benzoquinone can be synthesized through the oxidation of 6-tert-butyl-2-hydroxy-1,4-benzoquinone using peracetic acid. This method has been optimized to yield high purity 6-tert-Butyl-2,3-epoxy-1,4-benzoquinone, which is a white crystalline solid.
科学的研究の応用
6-tert-Butyl-2,3-epoxy-1,4-benzoquinone has been studied extensively for its potential applications in various fields. It has been shown to have anti-tumor activity in vitro and in vivo, making it a potential candidate for cancer therapy. 6-tert-Butyl-2,3-epoxy-1,4-benzoquinone has also been studied for its anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, 6-tert-Butyl-2,3-epoxy-1,4-benzoquinone has been shown to have anti-oxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer’s disease.
特性
CAS番号 |
158592-93-9 |
|---|---|
製品名 |
6-tert-Butyl-2,3-epoxy-1,4-benzoquinone |
分子式 |
C10H14O3 |
分子量 |
182.22 g/mol |
IUPAC名 |
(1R,5R,6R)-3-tert-butyl-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-en-2-one |
InChI |
InChI=1S/C10H14O3/c1-10(2,3)5-4-6(11)8-9(13-8)7(5)12/h4,6,8-9,11H,1-3H3/t6-,8-,9+/m1/s1 |
InChIキー |
PSYOCQSPCVZCHY-VDAHYXPESA-N |
異性体SMILES |
CC(C)(C)C1=C[C@H]([C@@H]2[C@H](C1=O)O2)O |
SMILES |
CC(C)(C)C1=CC(C2C(C1=O)O2)O |
正規SMILES |
CC(C)(C)C1=CC(C2C(C1=O)O2)O |
同義語 |
6-tert-butyl-2,3-epoxy-1,4-benzoquinone 6-tert-butyl-2,3-epoxy-1,4-benzoquinone, 1R-(1alpha,5alpha,6alpha)-isomer TBE-BQ |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(6Z)-6-[[[3-(furan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B124514.png)
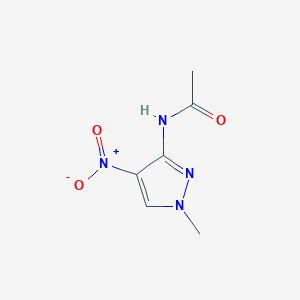
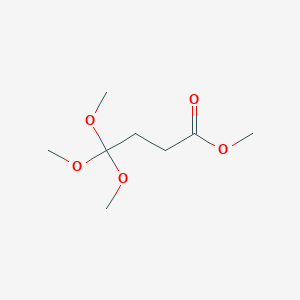
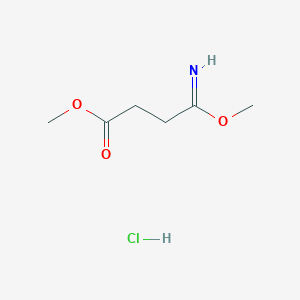
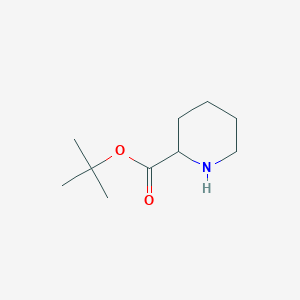
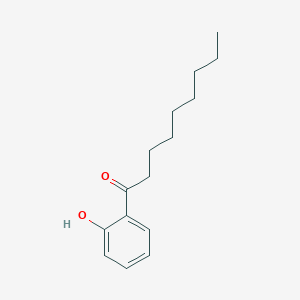
![Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate](/img/structure/B124525.png)
